7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride typically involves the reaction of 4,7-dichloroquinoline with hydrazine monohydrate in absolute ethanol . The reaction conditions include:
Reactants: 4,7-dichloroquinoline and hydrazine monohydrate
Solvent: Absolute ethanol
Temperature: Reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the hydrazino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Modified hydrazino derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity . The compound’s effects are mediated through pathways involving quinoline derivatives and their interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-hydrazinoquinoline: Similar structure but lacks the dimethyl groups.
7-Chloro-2,8-dimethylquinolin-4-ol: Similar structure but contains a hydroxyl group instead of the hydrazino group.
Uniqueness
7-Chloro-2,8-dimethyl-4-hydrazinoquinoline hydrochloride is unique due to the presence of both chloro and hydrazino groups, which confer specific chemical reactivity and biological activity. The dimethyl groups further enhance its stability and solubility, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
1171376-80-9 |
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Molecular Formula |
C11H13Cl2N3 |
Molecular Weight |
258.14 g/mol |
IUPAC Name |
(7-chloro-2,8-dimethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-6-5-10(15-13)8-3-4-9(12)7(2)11(8)14-6;/h3-5H,13H2,1-2H3,(H,14,15);1H |
InChI Key |
OXXNXLJXPVSPCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)C)Cl)NN.Cl |
Origin of Product |
United States |
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